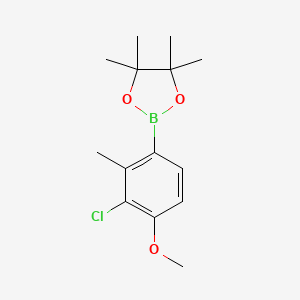
1,3,2-Dioxaborolane, 2-(3-chloro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-Dioxaborolane, 2-(3-chloro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl- is a boron-containing heterocyclic compound. Compounds of this type are often used in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of boron in the structure can impart unique reactivity and stability to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane derivatives typically involves the reaction of boronic acids or boronate esters with diols. For this specific compound, the synthesis might involve:
Starting Materials: 3-chloro-4-methoxy-2-methylphenylboronic acid and a suitable diol.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as palladium and under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Large-scale Reactors: Using continuous flow reactors to ensure consistent quality and yield.
Purification: Techniques such as crystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
1,3,2-Dioxaborolane compounds can undergo various types of reactions, including:
Oxidation: Conversion to boronic acids.
Reduction: Formation of boranes.
Substitution: Reactions with nucleophiles to replace the boron group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
1,3,2-Dioxaborolane derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs.
Medicine: Investigated for their potential in cancer therapy due to the unique properties of boron.
Industry: Used in the production of advanced materials and polymers.
作用機序
The mechanism of action for 1,3,2-Dioxaborolane compounds often involves:
Molecular Targets: Interaction with enzymes or receptors that can bind boron-containing compounds.
Pathways Involved: Pathways related to cell signaling, enzyme inhibition, or metabolic processes.
類似化合物との比較
Similar Compounds
- 1,3,2-Dioxaborolane, 2-phenyl-4,4,5,5-tetramethyl-
- 1,3,2-Dioxaborolane, 2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-
Comparison
- Reactivity : The presence of different substituents (e.g., chloro, methoxy) can significantly alter the reactivity and stability of the compound.
- Applications : While similar compounds may be used in organic synthesis, the specific substituents can make them more suitable for particular applications, such as drug development or material science.
特性
CAS番号 |
1799612-14-8 |
|---|---|
分子式 |
C14H20BClO3 |
分子量 |
282.57 g/mol |
IUPAC名 |
2-(3-chloro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BClO3/c1-9-10(7-8-11(17-6)12(9)16)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 |
InChIキー |
MEXLUADDFRMBJD-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















